1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
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Overview
Description
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is a complex organic compound that features a unique combination of benzimidazole, pyrrolidine, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone typically involves multi-step organic reactions. One common approach starts with the formation of the benzimidazole ring through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The pyrrolidine ring can be introduced via nucleophilic substitution reactions involving appropriate halogenated intermediates. The final step often involves the coupling of the benzimidazole-pyrrolidine intermediate with the isoxazole moiety under conditions that facilitate the formation of the ethanone linkage.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The benzimidazole and isoxazole rings can be oxidized under strong oxidative conditions, leading to the formation of quinone-like structures.
Reduction: The compound can be reduced at specific sites, particularly the carbonyl group in the ethanone linkage, to form alcohol derivatives.
Substitution: The aromatic rings in the benzimidazole and isoxazole moieties can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone exerts its effects is often related to its interaction with biological macromolecules. The benzimidazole moiety can bind to DNA or proteins, potentially inhibiting their function. The isoxazole ring may interact with enzymes, altering their activity. These interactions can disrupt cellular processes, leading to the compound’s bioactivity.
Comparison with Similar Compounds
1-(1H-benzo[d]imidazol-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone: Lacks the pyrrolidine ring, which may affect its binding affinity and bioactivity.
1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-methylisoxazol-5-yl)ethanone: Similar structure but with a different substitution pattern on the isoxazole ring, potentially altering its chemical properties.
Uniqueness: 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is unique due to the specific combination of its three heterocyclic rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-15(13(2)24-20-12)9-18(23)21-8-7-14(10-21)22-11-19-16-5-3-4-6-17(16)22/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBCCRCQWGBMPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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